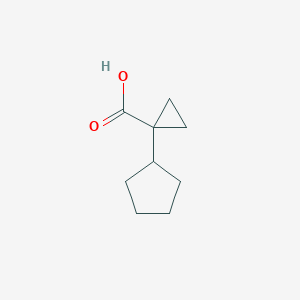

1-Cyclopentylcyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-cyclopentylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-8(11)9(5-6-9)7-3-1-2-4-7/h7H,1-6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTCWDQCRZCJEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2(CC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101274326 | |

| Record name | 1-Cyclopentylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101274326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346641-22-2 | |

| Record name | 1-Cyclopentylcyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346641-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopentylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101274326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of cyclopropane carboxylic acids generally involves cyclopropanation of suitable precursors followed by functional group transformations to introduce or reveal the carboxylic acid moiety. For this compound, the key challenge is the formation of the cyclopropane ring bearing the cyclopentyl substituent at the 1-position and subsequent carboxylation.

Method Based on Cyclopropanation of Cyclopentyl-Substituted Precursors

A common approach involves:

- Starting from cyclopentyl-substituted alkenes or haloalkanes.

- Performing cyclopropanation using reagents such as diazo compounds, Simmons–Smith reagents, or metal-catalyzed carbene transfer.

- Hydrolyzing or oxidizing intermediates to yield the carboxylic acid.

Although no direct patent or article specifically describes this compound synthesis, analogous methods for cyclopropane carboxylic acids provide a blueprint.

Detailed Preparation via Ester Intermediates and Saponification (Adapted from 1-Aminocyclopropane-1-carboxylic Acid Synthesis)

A patented procedure for cyclopropane carboxylic acid derivatives involves:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Preparation of ester intermediate | React 2-acylamino-4-methylthio butanoic acid ester with dimethyl sulfate and alkali metal alcoholate (e.g., sodium methylate) | 80–150 °C, polar organic solvent, 1–2 moles reagents per mole substrate | Alkylation and cyclization occur to form 1-acylamino-cyclopropane-carboxylic acid ester |

| 2. Saponification | Hydrolyze ester with excess aqueous calcium hydroxide or alkali hydroxide | Reflux, 12 hours | Converts ester to carboxylic acid salt |

| 3. Acidification | Acidify with concentrated hydrochloric acid at 0–30 °C | Cooling required | Precipitates carboxylic acid or its hydrochloride salt |

| 4. Purification | Extract with methanol or ethanol, filter undissolved solids, concentrate filtrate | Room temperature | Obtain pure cyclopropane carboxylic acid hydrochloride or free acid after treatment |

This method yields high purity products with yields often exceeding 90% for related cyclopropane carboxylic acids.

Alternative Synthesis via Hydroxycyclopropanecarboxylic Acid Derivatives

Another reported method involves:

- Starting from 1-aminocyclopropyl formate.

- Reacting under sodium nitrite and sulfuric acid catalysis to generate 1-hydroxycyclopropyl formate.

- Removing ester protecting groups to yield 1-hydroxycyclopropane carboxylic acid.

This two-step method features mild conditions, controllable parameters, and yields of 60–70%, suitable for scale-up. While this is for hydroxy-substituted derivatives, analogous strategies could be adapted for cyclopentyl substitution with appropriate precursors.

Comparative Table of Preparation Methods

Research Findings and Analysis

- The alkylation and cyclization method offers high yields and purity for cyclopropane carboxylic acid derivatives, including 1-amino-cyclopropane-1-carboxylic acid, suggesting applicability to this compound with proper substrate design.

- Hydroxycyclopropane carboxylic acid synthesis via nitrite catalysis provides a milder alternative with simpler post-reaction processing but somewhat lower yields.

- Both methods require careful control of temperature and pH during acidification to isolate the desired acid in high purity.

- No direct synthesis of this compound was found in reliable sources, but these related methods form a strong basis for its preparation.

- The use of protecting groups and selective cyclopropanation strategies is critical to achieve the desired substitution pattern without side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1-Cyclopentylcyclopropane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopentylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity . Additionally, the cyclopropane ring imparts rigidity to the molecule, affecting its conformational properties and interactions with other molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, properties, and applications of 1-Cyclopentylcyclopropane-1-carboxylic acid with related cyclopropane derivatives:

Key Differences and Implications

- Amino Group (ACC): Enhances water solubility and biological activity (e.g., ethylene regulation in plants) but limits lipid membrane permeability . Fluoro/Methoxy Groups: Fluorine increases acidity (pKa ~2.5–3.5) and metabolic stability, whereas methoxy reduces acidity (pKa ~4.5–5.5) and modifies reactivity .

Synthetic Pathways :

- Applications: ACC: Central in plant physiology (ethylene signaling) . Fluorinated Derivatives: Used in positron emission tomography (PET) tracers due to fluorine-18 labeling . Cyclopentyl Analogs: Potential candidates for lipid-soluble drug carriers or agrochemicals due to enhanced hydrophobicity.

Research Findings and Data

Acidity and Reactivity Trends

- pKa Values :

- ACC: ~1.8–2.2 (carboxylic acid) and ~9.5–10.2 (amine), enabling pH-dependent behavior in plants .

- Fluorinated analogs: pKa ~2.5–3.5 (enhanced acidity due to electron-withdrawing fluorine) .

- Cyclopentyl derivative: Estimated pKa ~4.0–4.5 (steric effects may slightly reduce acidity compared to unsubstituted cyclopropane-carboxylic acid).

Biological Activity

1-Cyclopentylcyclopropane-1-carboxylic acid (CPC-CA) is an organic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a unique molecular structure that includes both cyclopentyl and cyclopropane moieties. Its molecular formula is with a molecular weight of approximately 142.20 g/mol. The compound's structure contributes to its distinct biological activity, particularly in the context of enzyme inhibition and modulation of biochemical pathways.

Synthesis of this compound

The synthesis of CPC-CA typically involves multi-step organic reactions, including the formation of cyclopentyl and cyclopropane rings. The general synthetic route includes:

- Formation of Cyclopropane Ring : Utilizing cyclopropanation reactions.

- Carboxylic Acid Formation : Hydrolysis or oxidation reactions to introduce the carboxylic acid functionality.

Enzyme Inhibition

Research indicates that CPC-CA acts as an inhibitor of various enzymes, particularly those involved in ethylene biosynthesis in plants. This inhibition can alter plant growth and development, making it a candidate for agricultural applications.

- Ethylene Biosynthesis Inhibition : CPC-CA has been shown to inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is crucial in ethylene production. This inhibition can delay fruit ripening and senescence, enhancing shelf life and reducing waste in agricultural products .

Antioxidant Activity

CPC-CA exhibits antioxidant properties, which are significant for protecting cells from oxidative stress. This activity is often measured using assays such as:

- DPPH Radical Scavenging Assay : This assay evaluates the ability of CPC-CA to neutralize free radicals.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25.0 |

| Standard Antioxidant (Trolox) | 15.0 |

This table shows that while CPC-CA has antioxidant activity, it is less potent than Trolox, a common standard antioxidant .

Antimicrobial Activity

CPC-CA has demonstrated antimicrobial properties against various pathogens, contributing to its potential use in food preservation and as a therapeutic agent.

- Mechanism : The compound may disrupt microbial cell membranes, leading to cell death. Studies indicate that weak organic acids like CPC-CA can diffuse across membranes and acidify the cytoplasm .

Agricultural Applications

In studies involving plant treatments, CPC-CA was applied to various crops to assess its effect on ethylene production and subsequent fruit ripening:

- Tomato Plants : Application of CPC-CA resulted in delayed ripening and extended post-harvest quality.

- Peach Fruits : Similar effects were observed, with reduced softening rates and enhanced firmness during storage .

In Vitro Studies

In vitro studies have shown that CPC-CA can effectively inhibit ACO activity in Arabidopsis thaliana, demonstrating its potential as a bioregulator in plant systems .

The mechanism by which CPC-CA exerts its biological effects primarily involves:

- Enzyme Interaction : Binding to active sites on enzymes such as ACO, inhibiting their function.

- Cell Membrane Disruption : Altering membrane permeability in microbial cells, leading to increased susceptibility to environmental stresses.

Q & A

Q. What are the standard synthetic routes for 1-Cyclopentylcyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?

Synthesis typically involves cyclopropanation of pre-functionalized precursors. For example, cyclopropane rings can be formed via diazomethane or specialized cyclopropanation reagents (e.g., Simmons-Smith) under controlled temperatures (0–25°C) . The carboxylic acid group is often introduced through oxidation of alcohols or hydrolysis of nitriles. Yield optimization requires careful selection of solvents (e.g., THF or DCM) and catalysts (e.g., Pd/C for reductions) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR : H and C NMR to confirm cyclopropane ring geometry and substituent positions. Ring strain shifts protons upfield (δ 1.0–2.0 ppm) .

- IR : Strong absorption at ~1700 cm for the carboxylic acid C=O stretch .

- X-ray crystallography : Resolves stereochemistry and ring distortions .

Q. How does the cyclopropane ring influence the compound’s stability in aqueous solutions?

The strained cyclopropane ring increases susceptibility to ring-opening under acidic/basic conditions. Stability studies in pH 7.4 buffers show gradual decomposition (~10% over 24 hours), necessitating storage at neutral pH and low temperatures .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for cyclopropane-carboxylic acid derivatives?

Discrepancies in enzyme inhibition (e.g., competitive vs. non-competitive) may arise from assay conditions (pH, co-solvents). For example, Study A (ΔG = -7.2 kcal/mol for cysteine protease) used Tris buffer, while Study B (ΔG = -6.5 kcal/mol for ACO2) employed phosphate buffer, altering protonation states . Validate findings via orthogonal assays (e.g., SPR, ITC) and control for solvent effects .

Q. How can computational methods predict the reactivity of this compound with biological targets?

Molecular docking (AutoDock Vina) and MD simulations assess binding modes. DFT calculations (B3LYP/6-31G*) model ring strain energy (~27 kcal/mol), correlating with experimental ring-opening kinetics. Use PubChem CID 2733160 for parameterization .

Q. What experimental designs mitigate side reactions during functionalization of the cyclopropane ring?

Substituent-directed functionalization minimizes side products. For example, chlorine at C1 (as in 1-Chlorocyclopropane-1-carboxylic acid) directs nucleophilic substitution to C2/C3 positions. Use NaCN in ethanol (60°C, 12 hrs) for cyanide substitution, achieving >80% regioselectivity .

Q. How do steric effects from the cyclopentyl group impact intermolecular interactions in crystal packing?

X-ray data for analogs (e.g., 1-(6-Chloropyridin-2-YL)cyclopropane-1-carboxylic acid) show that bulky substituents induce torsional strain, reducing crystal symmetry. Hirshfeld surface analysis quantifies H-bonding (O–H⋯O: 45% interactions) and van der Waals contributions .

Methodological Challenges

Q. What protocols ensure reproducibility in synthesizing enantiopure this compound?

Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen complexes) during cyclopropanation. Chiral HPLC (Chiralpak IA column) confirms >99% ee .

Q. How can researchers analyze metabolic stability of this compound in vitro?

Incubate with liver microsomes (human/rat) at 37°C, monitoring degradation via LC-MS. T values correlate with CYP450 interactions; compare with PubChem data for structural analogs (e.g., CID 22059-21-8) .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.